BenchChemオンラインストアへようこそ!

1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride

iNOS inhibition nitric oxide synthase inflammation

Procure this precisely defined dihydropyridin-2-imine hydrochloride to ensure reproducible iNOS inhibition studies. Unlike generic building blocks, this benzyl-substituted scaffold delivers a validated IC₅₀ of 0.47 µM with 5- to 11-fold selectivity over eNOS and nNOS, a profile highly sensitive to N-substituent modifications. Its established oral bioavailability in murine inflammation models makes it a reliable positive control for systemic target engagement, while the crystalline HCl salt (mp 202–203°C) ensures accurate dosing and formulation stability.

Molecular Formula C12H13ClN2
Molecular Weight 220.7 g/mol
CAS No. 58171-11-2
Cat. No. B1369457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride
CAS58171-11-2
Molecular FormulaC12H13ClN2
Molecular Weight220.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC=CC2=N.Cl
InChIInChI=1S/C12H12N2.ClH/c13-12-8-4-5-9-14(12)10-11-6-2-1-3-7-11;/h1-9,13H,10H2;1H
InChIKeyXGHWYMGETWNJOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.1 [ug/mL]

1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride (CAS 58171-11-2) | Procurement-Relevant Profile and Technical Specifications


1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride (CAS: 58171-11-2) is a dihydropyridine derivative and a member of the dihydropyridin-2-imine class, which has been extensively characterized as orally bioavailable inhibitors of inducible nitric oxide synthase (iNOS) [1]. The compound is a benzyl-substituted 2-iminopyridine, with a molecular formula of C₁₂H₁₃ClN₂ and a molecular weight of 220.70 g/mol [2]. It is supplied as a hydrochloride salt, which enhances its aqueous solubility and stability, with a reported melting point of 202-203°C . Its primary procurement value lies in its validated role as a pharmacologically active scaffold within the iNOS inhibitor series, a distinction that separates it from generic building-block alternatives.

Why 1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride Cannot Be Arbitrarily Substituted with Other Dihydropyridine Analogs


Generic substitution with other dihydropyridine or pyridin-2-imine derivatives is not scientifically valid due to the profound impact of N-substitution on both iNOS inhibitory potency and isoform selectivity. The dihydropyridin-2-imine class exhibits a steep structure-activity relationship (SAR) where even minor modifications to the N-benzyl moiety can result in 5- to 11-fold changes in selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) [1]. Furthermore, oral bioavailability within this series is highly variable and is critically dependent on the specific N-substituent; for example, only a subset of closely related analogs demonstrated good oral bioavailability in preclinical models [1]. Therefore, substituting the 1-benzyl-1,2-dihydropyridin-2-imine scaffold with a different analog (e.g., 4-methylbenzyl or 4-nitrobenzyl) without rigorous re-validation will likely lead to unpredictable changes in potency, selectivity, and in vivo pharmacokinetic behavior, undermining the reproducibility of studies dependent on the established profile of the benzyl-substituted lead.

Quantitative Differentiation of 1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride Against Its Closest Comparators


In Vitro iNOS Inhibition: Potency and Isoform Selectivity Compared to Dihydropyridin-2-imine Analogs

In the dihydropyridin-2-imine series reported by Kawanaka et al., compounds with an N-benzyl substituent, such as 1-Benzyl-1,2-dihydropyridin-2-imine (compound 5 in the study), demonstrated potent inhibitory activity against human iNOS with an IC₅₀ value of 0.47 µM. This potency is comparable to the 4-methyl-substituted analog (compound 1, IC₅₀ = 0.39 µM) and the unsubstituted pyridine analog (compound 4, IC₅₀ = 0.51 µM). Critically, the benzyl-substituted compound (compound 5) exhibited a 5- to 11-fold increase in isoform selectivity for iNOS over eNOS and nNOS compared to other analogs in the series [1]. This selectivity profile is a key differentiator, as it reduces the risk of off-target effects on constitutive NOS isoforms, which are essential for maintaining physiological blood pressure and neuronal function.

iNOS inhibition nitric oxide synthase inflammation

Physicochemical and Formulation Stability: Comparison of Hydrochloride Salt Form vs. Free Base

The hydrochloride salt form of 1-Benzyl-1,2-dihydropyridin-2-imine (MW: 220.70 g/mol) is specifically designed to enhance aqueous solubility and long-term stability compared to the free base (MW: 184.24 g/mol). The presence of the chloride counterion and the resulting ionic character of the 2-iminopyridinium species are critical for achieving a stable, crystalline solid with a defined melting point of 202-203°C . In contrast, the free base form is an oil or low-melting solid that is more prone to degradation and presents handling and formulation challenges . This salt form is a key differentiator for procurement, as it ensures the compound is supplied as a consistent, tractable powder suitable for precise weighing and dissolution in standard aqueous buffers for in vitro and in vivo studies.

salt form solubility stability formulation

Orally Bioavailable iNOS Inhibitor: In Vivo Efficacy and Pharmacokinetic Validation

The 1-benzyl-substituted dihydropyridin-2-imine (compound 5) was one of only two compounds in the initial lead optimization series to demonstrate both potent in vivo inhibitory activity in a murine NOx accumulation assay and good oral bioavailability [1]. This represents a critical advancement over earlier analogs and the endogenous substrate-based inhibitor L-NIO (N-iminoethyl-L-ornithine), which lack oral bioavailability. Specifically, compound 5 showed significant reduction of NOx levels in mice, confirming systemic target engagement after oral dosing. This in vivo validation distinguishes the 1-benzyl analog from other dihydropyridin-2-imines that were potent in vitro but failed to show efficacy in vivo due to poor absorption or rapid clearance.

oral bioavailability in vivo efficacy pharmacokinetics NOx inhibition

Procurement-Driven Application Scenarios for 1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride


In Vitro iNOS Inhibition and Isoform Selectivity Profiling

Use as a reference inhibitor for establishing iNOS activity in cell-based or enzymatic assays, leveraging its validated IC₅₀ of 0.47 µM and 5- to 11-fold selectivity over eNOS/nNOS to benchmark new chemical entities [1]. Its well-defined potency and selectivity profile make it an ideal positive control for studies investigating NO-mediated inflammation or vascular dysfunction.

In Vivo Murine Models of iNOS-Dependent Inflammation

Oral administration of this compound in murine models of acute inflammation (e.g., LPS-induced NOx accumulation) to validate systemic iNOS target engagement and to assess therapeutic efficacy in diseases such as sepsis, rheumatoid arthritis, or chronic obstructive pulmonary disease (COPD) [1]. Its established oral bioavailability ensures reliable systemic exposure and pharmacological activity.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Employed as a key scaffold for medicinal chemistry campaigns focused on improving iNOS inhibitor selectivity, pharmacokinetic properties, or CNS penetration. The 1-benzyl substitution serves as a benchmark for evaluating new N-substituents, with the goal of identifying analogs with superior in vivo profiles while maintaining or improving upon the oral bioavailability demonstrated by the parent compound [1].

Formulation Development and Preformulation Studies

The hydrochloride salt form is specifically suited for developing oral or parenteral formulations. Its crystalline nature and defined melting point (202-203°C) facilitate accurate dosing and stability studies, while its enhanced aqueous solubility simplifies preparation of dosing solutions for in vivo pharmacokinetic and toxicology studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.